
beta-Alanine, N-ethyl-N-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Alanine, N-ethyl-N-nitroso-: is an organic compound with the chemical formula C₅H₁₀N₂O₃ It is a derivative of beta-alanine, where the amino group is substituted with an ethyl and a nitroso group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-ethyl-N-nitroso- typically involves the reaction of beta-alanine with ethylamine and nitrous acid. The reaction conditions are carefully controlled to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Beta-alanine, ethylamine, and nitrous acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at a low temperature to prevent the decomposition of nitrous acid.
Procedure: Beta-alanine is first reacted with ethylamine to form N-ethyl-beta-alanine. This intermediate is then treated with nitrous acid to introduce the nitroso group, resulting in the formation of beta-Alanine, N-ethyl-N-nitroso-.
Industrial Production Methods: Industrial production of beta-Alanine, N-ethyl-N-nitroso- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Alanine, N-ethyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
Oxidation Products: Nitro derivatives of beta-Alanine, N-ethyl-N-nitroso-.
Reduction Products: Amine derivatives of beta-Alanine, N-ethyl-N-nitroso-.
Substitution Products: Alkyl or aryl-substituted derivatives of beta-Alanine, N-ethyl-N-nitroso-.
Aplicaciones Científicas De Investigación
Beta-Alanine, N-ethyl-N-nitroso- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of beta-Alanine, N-ethyl-N-nitroso- involves its interaction with various molecular targets and pathways. The nitroso group is known to participate in redox reactions, which can influence cellular processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- Beta-Alanine, N-methyl-N-nitroso-
- Beta-Alanine, N-propyl-N-nitroso-
- Beta-Alanine, N-butyl-N-nitroso-
Comparison: Beta-Alanine, N-ethyl-N-nitroso- is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a compound of particular interest for further research and applications.
Propiedades
Número CAS |
10478-55-4 |
|---|---|
Fórmula molecular |
C5H10N2O3 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
3-[ethyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C5H10N2O3/c1-2-7(6-10)4-3-5(8)9/h2-4H2,1H3,(H,8,9) |
Clave InChI |
QPUFJFOCZODIMS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC(=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


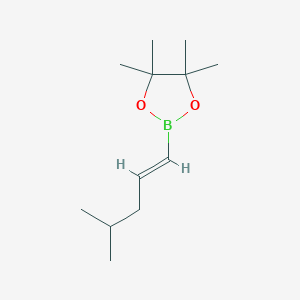
![2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one](/img/structure/B13499432.png)
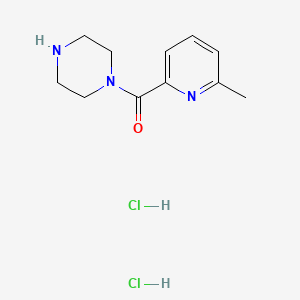
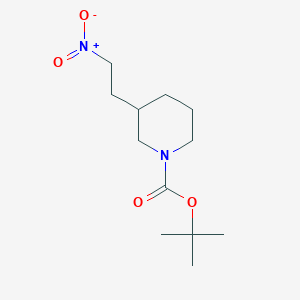
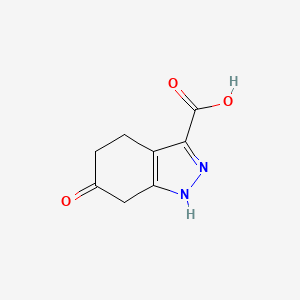
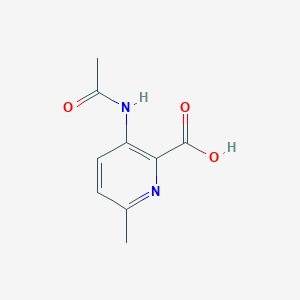




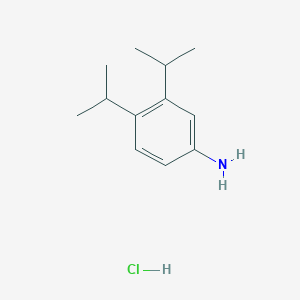
![1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)
![methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499503.png)
